

Unveiling the Rotational intricacies of Bromine Dioxide: A Technical Guide

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Compound of Interest

Compound Name: *OBrO*

Cat. No.: *B1233476*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rotational spectrum of bromine dioxide (**OBrO**), a molecule of significant interest in atmospheric chemistry. The following sections detail the experimental protocols used to obtain the spectrum and present a comprehensive summary of the derived molecular parameters. Visualizations of the experimental workflow and the fundamental angular momentum couplings are also provided to facilitate a deeper understanding.

Experimental Methodology

The rotational spectrum of the bromine dioxide radical (**OBrO**) was meticulously characterized using a high-resolution millimeter and submillimeter wave spectrometer. The experimental approach can be broken down into the following key stages:

Production of Bromine Dioxide (**OBrO**)

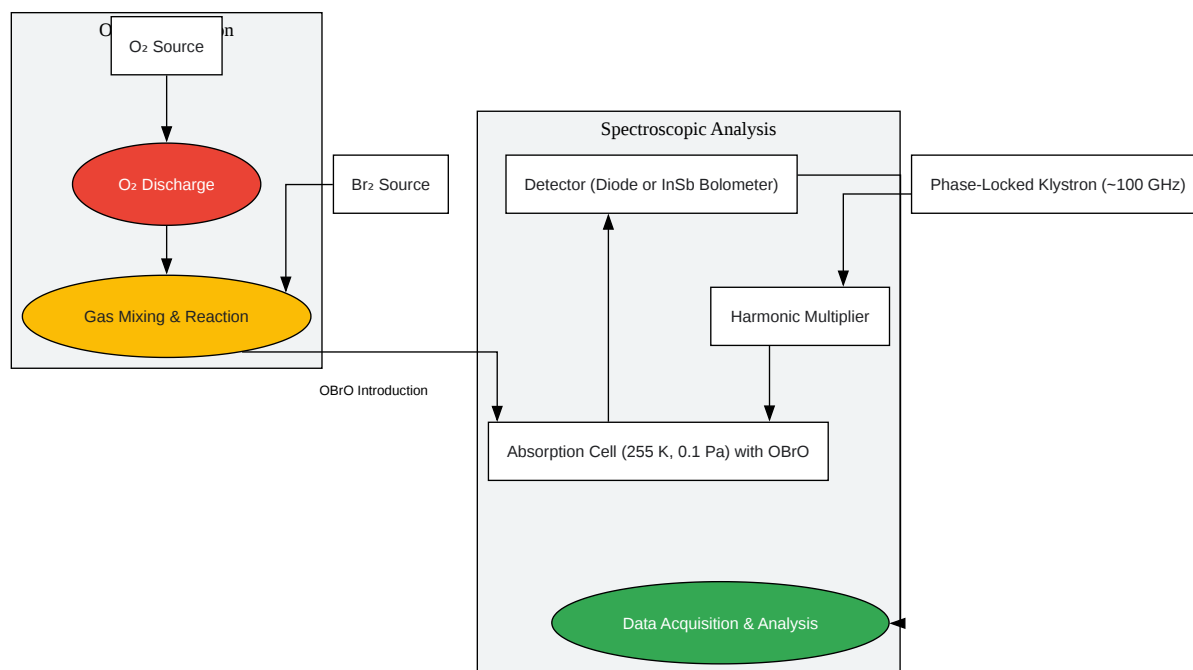
The **OBrO** radical is a transient species and was generated in the gas phase through the reaction of atomic oxygen with molecular bromine. The process involved flowing the products of an O₂ discharge and Br₂ gas into a temperature-controlled absorption cell. An unidentified solid bromine oxide would condense on the cell walls. After stopping the gas flows, this solid deposit provided a stable source of gas-phase **OBrO**, allowing for spectral measurements over extended periods. For optimal signal, the cell was maintained at approximately 255 K and a low pressure of around 0.1 Pa.

Spectroscopic Measurement

The rotational transitions of **OBrO** were measured over a broad frequency range, spanning from 88 to 627 GHz. The core components of the spectrometer included:

- **Radiation Sources:** Phase-locked klystrons operating around 100 GHz were used as the primary radiation sources.
- **Frequency Multiplication:** Higher frequencies were achieved through harmonic generation.
- **Absorption Cell:** A 1-meter long, 7.3 cm diameter, double-pass glass cell was employed to increase the interaction path length between the radiation and the **OBrO** molecules.
- **Detection System:** Diode detectors were utilized for the fundamental frequencies, while a liquid Helium-cooled Indium Antimonide (InSb) hot electron bolometer was used for the detection of harmonics.

The experimental workflow is visualized in the diagram below.



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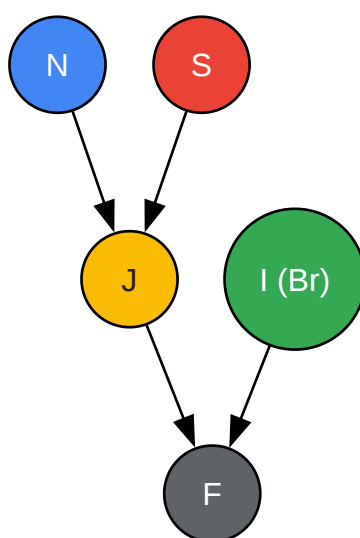
Experimental workflow for the rotational spectroscopy of **OBrO**.

Theoretical Framework and Data Analysis

The observed rotational spectrum of **OBrO** is complex due to the presence of an unpaired electron and a bromine nucleus with a nuclear spin. The spectra for both O^{79}BrO and O^{81}BrO

isotopologues in their (000), (010), and (020) vibrational states were analyzed using a Hamiltonian that accounts for centrifugal distortion effects for both fine and hyperfine interactions.

The coupling of the various angular momenta in the **OBrO** molecule is a key aspect of its rotational spectrum. The rotational angular momentum (N) couples with the electron spin angular momentum (S) to form the total angular momentum exclusive of nuclear spin (J). This J then couples with the nuclear spin of the bromine atom (I) to give the total angular momentum (F). This coupling scheme is illustrated in the diagram below.



Coupling of Angular Momenta in OBrO

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Angular momentum coupling scheme in the bromine dioxide radical.

Molecular Parameters

The analysis of the rotational spectrum of **OBrO** has yielded precise values for a range of molecular parameters. These are summarized in the tables below for the ground and first two excited bending vibrational states of both the $O^{79}\text{BrO}$ and $O^{81}\text{BrO}$ isotopologues.

Rotational and Centrifugal Distortion Constants

These constants describe the rotational energy levels of the molecule and their distortion due to centrifugal forces.

Table 1: Rotational and Centrifugal Distortion Constants (in MHz) for O⁷⁹BrO

Parameter	(000) State	(010) State	(020) State
A	48033.454(12)	48670.31(11)	49333.3(1.7)
B	9334.2843(15)	9295.148(13)	9256.49(20)
C	7810.0270(13)	7772.155(11)	7734.78(17)
Δ_N (x10 ³)	4.885(20)	4.84(10)	4.80
Δ_{NK} (x10 ³)	-42.85(13)	-43.1(11)	-43.4
Δ_K (x10 ³)	480.9(1.2)	499.7(1.1)	519.2
δ_N (x10 ³)	0.887(11)	0.881(52)	0.875
δ_K (x10 ³)	10.3(1.1)	10.3	10.3

Table 2: Rotational and Centrifugal Distortion Constants (in MHz) for O⁸¹BrO

Parameter	(000) State	(010) State	(020) State
A	47970.354(13)	48599.41(12)	49254.1(1.9)
B	9239.5247(16)	9201.216(14)	9163.40(21)
C	7721.5647(13)	7684.341(11)	7647.62(18)
Δ_N (x10 ³)	4.743(22)	4.70(11)	4.66
Δ_{NK} (x10 ³)	-42.16(14)	-42.4(12)	-42.7
Δ_K (x10 ³)	479.2(1.3)	497.8(1.2)	517.1
δ_N (x10 ³)	0.852(12)	0.846(56)	0.840
δ_K (x10 ³)	9.7(1.2)	9.7	9.7

Fine and Hyperfine Structure Constants

These constants describe the interactions involving the electron spin (fine structure) and the nuclear spin of the bromine atom (hyperfine structure).

Table 3: Fine and Hyperfine Structure Constants (in MHz) for O⁷⁹BrO

Parameter	(000) State	(010) State	(020) State
ϵ_{aa}	-5892.2(1.2)	-6064.9(1.1)	-6244.2(1.7)
ϵ_{bb}	-840.48(22)	-838.2(1.9)	-836.0
ϵ_{cc}	-1.13(21)	-1.1	-1.1
a_F	181.84(28)	181.8	181.8
T_{aa}	40.5(1.0)	40.5	40.5
T_{bb}	-79.17(44)	-79.2	-79.2
eQq_{aa}	114.7(1.1)	114.7	114.7
eQq_{bb}	-244.1(1.6)	-244.1	-244.1

Table 4: Fine and Hyperfine Structure Constants (in MHz) for O⁸¹BrO

Parameter	(000) State	(010) State	(020) State
ϵ_{aa}	-5891.9(1.3)	-6062.8(1.2)	-6239.9(1.9)
ϵ_{bb}	-830.41(24)	-828.3(2.1)	-826.2
ϵ_{cc}	-1.18(22)	-1.2	-1.2
a_F	196.00(31)	196.0	196.0
T_{aa}	33.8(1.1)	33.8	33.8
T_{bb}	-66.16(48)	-66.2	-66.2
eQq_{aa}	95.8(1.2)	95.8	95.8
eQq_{bb}	-203.9(1.8)	-203.9	-203.9

The data presented in this guide provides a solid foundation for understanding the rotational dynamics and molecular properties of bromine dioxide. This information is crucial for atmospheric modeling and for benchmarking theoretical calculations on halogen oxides. While the direct application to drug development is not immediately apparent, the detailed understanding of molecular spectroscopy and structure is a fundamental aspect of the broader chemical and biophysical sciences that underpin pharmaceutical research.

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